2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Overview
Description
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nitrogen-labeled analog of a purine nucleoside. This compound is significant in various biochemical and pharmaceutical research applications due to its structural similarity to naturally occurring nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the incorporation of a nitrogen-15 isotope into the purine ring. This can be achieved through a series of chemical reactions starting from a suitable purine precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the nitrogen-15 isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the oxolan ring.
Reduction: This reaction can affect the purine ring or the oxolan ring.
Substitution: This reaction can occur at the nitrogen or oxygen atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids or its interaction with specific enzymes. The nitrogen-15 isotope allows researchers to track its metabolic pathways and interactions at the molecular level. The compound may target specific enzymes involved in nucleoside metabolism, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the nitrogen-15 isotope.
Guanosine: Another purine nucleoside with structural similarities.
Inosine: A nucleoside that can be interconverted with adenosine in metabolic pathways.
Uniqueness
The uniqueness of 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its nitrogen-15 labeling, which allows for detailed studies of nucleoside metabolism and interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis.
Properties
IUPAC Name |
2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-YLZKFVMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747870 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197227-95-5 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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